SD-254 is classified as a deuterated analog of the antidepressant venlafaxine, commonly known by its brand name Effexor. This compound is noted for potentially exhibiting fewer side effects and a longer half-life compared to its parent compound. It is primarily used in research settings and is available from suppliers such as BioCat GmbH and TargetMol .
The synthesis of SD-254 involves several steps that typically include the deuteration of venlafaxine. The general synthesis pathway includes:
Technical parameters such as temperature control, reaction time, and reagent ratios are critical for optimizing yield and purity .
SD-254 retains the core structure of venlafaxine but includes deuterium atoms in place of certain hydrogen atoms. The molecular formula can be represented as CHDNO.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure of SD-254 .
SD-254 can participate in various chemical reactions typical for amine derivatives, including:
The reaction conditions, such as temperature, solvent choice, and catalysts, significantly affect the outcomes of these reactions .
The mechanism of action for SD-254 is largely analogous to that of venlafaxine, primarily acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism involves:
This mechanism is crucial for its therapeutic efficacy in treating depression and anxiety disorders .
SD-254 has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2